

4-Chloro-2-nitroaniline: A Comprehensive Material Safety Data Sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-nitroaniline

Cat. No.: B028928

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the material safety data for **4-Chloro-2-nitroaniline**, a chemical intermediate primarily used in the synthesis of dyes and pigments.^[1] Due to its hazardous properties, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide consolidates critical safety information, including physical and chemical properties, toxicological data, and handling procedures, presented in a clear and accessible format for laboratory and industrial settings.

Core Safety and Hazard Information

4-Chloro-2-nitroaniline is classified as a highly toxic substance that can be fatal if swallowed, inhaled, or in contact with skin.^{[2][3]} It may also cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.^{[3][4]} The substance is also toxic to aquatic life with long-lasting effects.^[2]

GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 2	H300: Fatal if swallowed.[2][5]
Acute Toxicity, Dermal	Category 1	H310: Fatal in contact with skin.[2][5]
Acute Toxicity, Inhalation	Category 2	H330: Fatal if inhaled.[2][5]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure.[2][3]
Hazardous to the Aquatic Environment, Chronic Hazard	Category 2	H411: Toxic to aquatic life with long lasting effects.[2]
Suspected of causing genetic defects	H341.[6]	

Physicochemical Properties

Understanding the physical and chemical properties of **4-Chloro-2-nitroaniline** is fundamental to its safe handling and storage. It is an orange crystalline powder that is practically insoluble in water.[4][7]

Property	Value	Reference(s)
Chemical Formula	<chem>C6H5ClN2O2</chem>	[2]
Molecular Weight	172.57 g/mol	[2][8][9]
Appearance	Orange crystalline powder	[4][7]
Melting Point	115 - 119 °C (239 - 246.2 °F)	[3][4]
Flash Point	191 °C (375.8 °F)	[3]
Autoignition Temperature	530 °C (986 °F)	[3]
Solubility in Water	Insoluble	[4][7][10]
Density	1.37 - 1.494 g/mL	[11][12]
Vapor Pressure	0.000667 mmHg at 25°C	[12]

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

- **Test Animals:** Healthy, young adult rodents (typically rats) are used. At least 5 animals of the same sex are used for each dose level.[3]
- **Housing and Feeding:** Animals are housed in standard laboratory conditions. They are fasted overnight before administration of the test substance.[3]
- **Dose Administration:** The test substance is administered orally in graduated doses to several groups of animals, with one dose per group, typically via gavage.[3]

- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]
- Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[3]
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated. For **4-Chloro-2-nitroaniline**, reported LD50 values include 400 mg/kg bw in rats and 800 mg/kg bw in mice.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This method determines the potential for a substance to cause toxicity through skin contact.

- Test Animals: Albino rabbits are the preferred species.
- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- Application: A single dose of the test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
- Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.
- Data Analysis: The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- Test Animal: A single albino rabbit is typically used for the initial test.[7]
- Application: A small amount of the test substance (0.5 g for solids) is applied to a small patch of clipped skin (approximately 6 cm²).[7] The site is then covered with a gauze patch.

- Exposure: The exposure duration is 4 hours.[7]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]
- Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

- Test Animal: Healthy, adult albino rabbits are used.[12]
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis (swelling).[8] The observation period can be extended to 21 days to evaluate the reversibility of the effects.[12]
- Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[8]

Safety and Handling

Strict adherence to safety protocols is mandatory when handling **4-Chloro-2-nitroaniline** to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield (EN 166) are required.[7]
- Skin Protection: Wear protective gloves (EN 374) and chemical-resistant clothing (EN 14605 or EN 13034) to prevent skin contact.[7] In case of dust production, dustproof clothing (EN

13982) and head/neck protection are necessary.[7]

- Respiratory Protection: In the presence of dust, a dust mask with a P3 filter or a combined gas/dust mask with an A/P3 filter should be used.[7] For heating, a full-face mask with a type A filter is recommended.[7]

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. [7]
- Facilities should be equipped with an eyewash station and a safety shower.[4]
- Use spark- and explosion-proof appliances, especially when handling the substance in a finely divided state.[7]

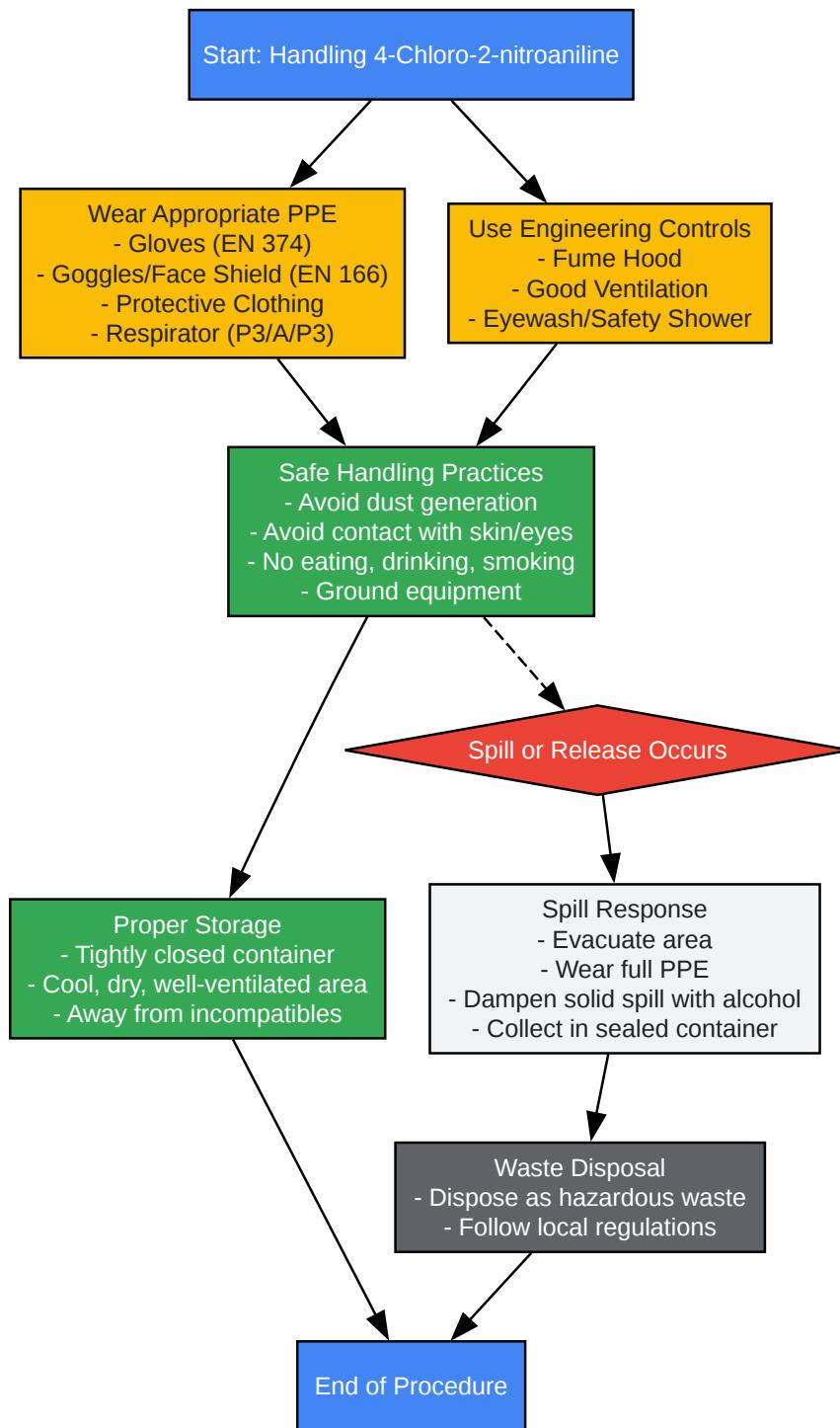
Handling and Storage

- Avoid the formation and accumulation of dust.[3][4]
- Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3][4]
- Take precautions against electrostatic charges.[7]
- Do not eat, drink, or smoke when using this product.[3]

Emergency Procedures

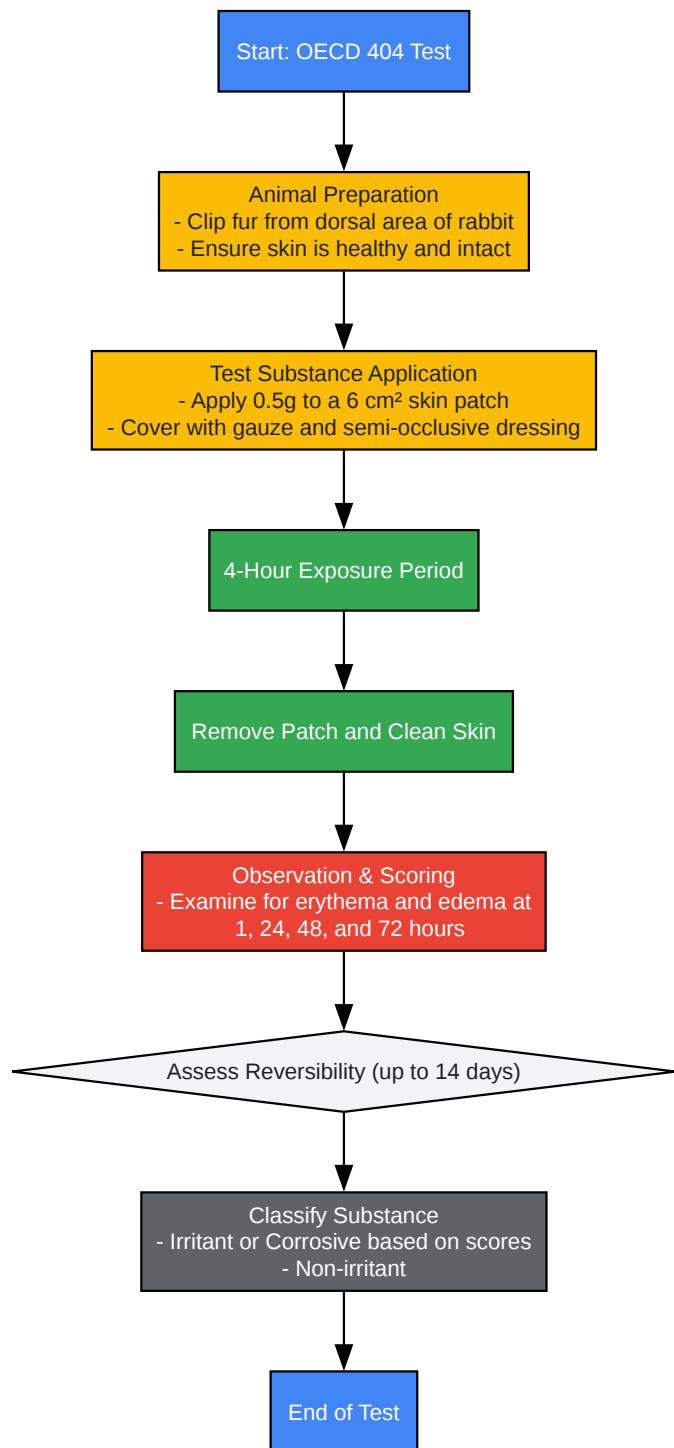
First Aid Measures

- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]


- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
- Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[3]
- Specific Hazards: Dust can form an explosive mixture with air.[13] Hazardous combustion products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]


Visualized Workflows

Safe Handling and Storage Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling and storage of **4-Chloro-2-nitroaniline**.

Acute Dermal Irritation Test (OECD 404) Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an acute dermal irritation test based on OECD 404.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nucro-technics.com [nucro-technics.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- To cite this document: BenchChem. [4-Chloro-2-nitroaniline: A Comprehensive Material Safety Data Sheet]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028928#4-chloro-2-nitroaniline-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com